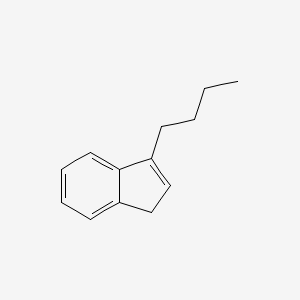

3-butyl-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2294-88-4 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3-butyl-1H-indene |

InChI |

InChI=1S/C13H16/c1-2-3-6-11-9-10-12-7-4-5-8-13(11)12/h4-5,7-9H,2-3,6,10H2,1H3 |

InChI Key |

XSXQCNPTMDUCFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CCC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-butyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical identifier and nomenclature for 3-butyl-1H-indene, a substituted derivative of indene (B144670). Due to the specific nature of this compound, detailed experimental protocols, extensive quantitative data, and established signaling pathways are not widely available in publicly accessible literature. This document focuses on the foundational information critical for substance identification.

Chemical Identity

A precise understanding of a compound's identity is fundamental for all research and development activities. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name are the universally accepted standards for chemical substance identification.

| Identifier | Value |

| CAS Number | 2294-88-4[1] |

| IUPAC Name | This compound |

The IUPAC name, this compound, describes a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a five-membered ring, with a butyl group attached to the third carbon of the indene ring system. The "1H" designation specifies the position of the saturated carbon atom in the five-membered ring.

References

An In-depth Technical Guide to the Physical Properties of 3-butyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-butyl-1H-indene. Due to the limited availability of experimental data for this specific compound, this document also includes data for the parent compound, 1H-indene, to provide a comparative context. Furthermore, a general experimental protocol for the synthesis and characterization of this compound is detailed, based on established methods for related compounds.

Core Physical Properties

The fundamental physical and chemical identifiers for this compound have been established. These are crucial for regulatory submissions, material safety data sheets, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆ | --INVALID-LINK--[1][2] |

| Molecular Weight | 172.27 g/mol | --INVALID-LINK--[1] |

| CAS Registry Number | 2294-88-4 | --INVALID-LINK--[2] |

| Property | Value (for 1H-indene) | Reference |

| Boiling Point | 181-182 °C | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Melting Point | -5 to -3 °C | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Density | 0.996 g/mL at 25 °C | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Refractive Index | n20/D 1.595 | --INVALID-LINK--[3], --INVALID-LINK--[4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles for the synthesis of substituted indenes.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of indene (B144670) with a suitable butylating agent. One common method for the alkylation of indene at the 3-position is through the formation of an indenyl anion followed by reaction with an alkyl halide.

Materials:

-

1H-Indene

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1-Bromobutane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), a solution of 1H-indene in anhydrous THF is prepared in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to proceed at 0 °C for 1 hour, during which time the indenyl anion is formed.

-

1-Bromobutane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Characterization of this compound

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

-

Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The expected ¹H NMR spectrum would show signals corresponding to the butyl group protons and the protons of the indene ring system.

-

The ¹³C NMR spectrum would show the corresponding signals for all carbon atoms in the molecule.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

-

The experimentally determined mass should be consistent with the calculated exact mass of C₁₃H₁₆.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum is recorded to identify the characteristic functional groups present in the molecule.

-

Expected peaks would include those for C-H stretching of the aromatic and aliphatic groups.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

Physicochemical Properties of 3-butyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the melting and boiling points of 3-butyl-1H-indene. A comprehensive search of available scientific databases did not yield specific experimental values for the melting and boiling points of this compound. This lack of data highlights a potential knowledge gap for this specific substituted indene.

However, for research and drug development professionals encountering a novel or uncharacterized compound like this compound, the determination of its fundamental physicochemical properties, such as melting and boiling points, is a critical first step. These properties are essential for confirming the identity and purity of a synthesized compound, as well as for designing purification processes like distillation and crystallization.

This guide provides detailed, standard experimental protocols for the determination of melting and boiling points of organic compounds, which can be applied to this compound.

Data Presentation

As of the latest literature review, experimental data for the melting and boiling points of this compound are not available. For related compounds, the parent molecule, indene, has a melting point of -1.8 °C and a boiling point of 181.6 °C. It is important to note that the addition of a butyl group will significantly alter these properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 2294-88-4 | C₁₃H₁₆ | 172.27 | Not Available | Not Available |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of an organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure (Capillary Method):

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystalline sample using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The sample column should be approximately 2-3 mm in height.

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus. Insert a calibrated thermometer into the designated port.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb. Immerse the assembly in the oil of the Thiele tube, ensuring the oil level is above the sample but below the top of the capillary tube.

-

-

Heating:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting).

-

The recorded range is the melting point of the sample.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., oil bath, heating block, Thiele tube)

-

Rubber band or wire for attaching the tube to the thermometer

Procedure (Micro Boiling Point Method):

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube or fusion tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating:

-

Immerse the assembly in a heating bath (e.g., oil bath or Thiele tube).

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

-

Observation and Recording:

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the liquid has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. The temperature at this moment is the boiling point of the liquid at the recorded atmospheric pressure.

-

-

Pressure Correction: For precise work, the observed boiling point should be corrected to standard atmospheric pressure (760 mmHg).

Mandatory Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel compound like this compound.

Solubility of 3-Butyl-1H-Indene in Organic Solvents: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-butyl-1H-indene in organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive overview of the solubility characteristics of the parent compound, indene (B144670), which serves as a foundational analogue. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds like this compound is presented. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound and similar chemical structures in a laboratory setting.

Introduction

This compound is a substituted aromatic hydrocarbon with potential applications in organic synthesis and materials science. Understanding its solubility in various organic solvents is crucial for its use in reaction media, purification processes, and formulation development. The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can establish with a solvent. As a nonpolar hydrocarbon, this compound is expected to exhibit good solubility in nonpolar organic solvents, following the principle of "like dissolves like." This guide provides an in-depth look at the expected solubility behavior of this compound based on the known properties of indene and outlines a practical approach to its experimental determination.

Solubility of Indene in Organic Solvents

While specific quantitative data for this compound is not available, the solubility of indene (C₉H₈) provides a strong predictive basis. Indene is a colorless liquid that is insoluble in water but soluble in most common organic solvents.[1][2][3] The addition of a butyl group to the indene structure is expected to further enhance its lipophilicity and, consequently, its solubility in nonpolar organic solvents.

The following table summarizes the qualitative solubility of indene in a range of organic solvents. This information is critical for solvent selection in experimental work involving indene and its derivatives.

| Solvent | Chemical Formula | Polarity | Solubility of Indene | Reference(s) |

| Acetone | C₃H₆O | Polar aprotic | Soluble | [1][2] |

| Benzene | C₆H₆ | Nonpolar | Soluble | [1][2][3] |

| Carbon Disulfide | CS₂ | Nonpolar | Soluble in all proportions | [3] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Miscible | [3] |

| Chloroform | CHCl₃ | Polar aprotic | Miscible | [3] |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble/Miscible | [1][2][3] |

| Ethanol | C₂H₅OH | Polar protic | Soluble/Miscible | [2][3] |

| Naphtha | - | Nonpolar | Miscible | [3] |

| Pyridine | C₅H₅N | Polar aprotic | Soluble in all proportions | [3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of a solid organic compound like this compound. This method is straightforward and can be adapted to various solute-solvent systems.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions : Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solvent is fully saturated.

-

Sampling : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume or mass of the clear supernatant using a syringe.

-

Filtration : To ensure no undissolved solid is transferred, pass the withdrawn supernatant through a syringe filter into a pre-weighed evaporation dish or vial.

-

Solvent Evaporation : Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, a desiccator can be used for volatile solvents.

-

Quantification : Once the solvent has been completely removed, weigh the evaporation dish containing the solid residue.

-

Calculation : The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the aliquot) x 100

The mass of the solvent in the aliquot can be determined by subtracting the mass of the residue from the total mass of the filtered aliquot.

Signaling Pathways and Logical Relationships

No information on signaling pathways involving this compound was found in the current scientific literature. The primary relevance of this compound is within the domain of organic chemistry and materials science rather than pharmacology or cell signaling.

The logical relationship in the context of this technical guide is the workflow for determining solubility, as visualized in Figure 1. This diagram illustrates the sequential steps required to obtain reliable quantitative solubility data.

Conclusion

References

¹H NMR Spectral Analysis of 3-Butyl-1H-indene: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the ¹H NMR spectral data of 3-butyl-1H-indene. Due to the absence of publicly available experimental ¹H NMR data for this compound, this document outlines the expected spectral features based on the analysis of structurally similar compounds and general principles of nuclear magnetic resonance spectroscopy. It also includes a detailed, hypothetical experimental protocol for acquiring such data. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this compound and related compounds.

Introduction

This compound is a substituted indene (B144670), a class of bicyclic aromatic hydrocarbons that are precursors to various organic compounds and materials. The characterization of such molecules is crucial for confirming their structure and purity, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful analytical techniques for this purpose. ¹H NMR spectroscopy, in particular, provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

This guide focuses on the ¹H NMR spectral data of this compound. Despite extensive searches of scientific databases and literature, experimental ¹H NMR data for this specific compound is not publicly available. Therefore, this document will present predicted data based on known chemical shift ranges and coupling constants observed for the indene core and alkyl chains in similar molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. These predictions are based on the analysis of ¹H NMR spectra of various substituted indenes and general chemical shift principles. The numbering of the protons corresponds to the structure shown in Figure 1.

Figure 1: Chemical structure of this compound with proton numbering for ¹H NMR assignment.

Figure 1: Chemical structure of this compound with proton numbering for ¹H NMR assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 | ~3.3 - 3.5 | t | ~2.0 | 2H |

| H-2 | ~6.2 - 6.4 | t | ~2.0 | 1H |

| H-4 | ~7.4 - 7.6 | d | ~7.5 | 1H |

| H-5 | ~7.1 - 7.3 | t | ~7.5 | 1H |

| H-6 | ~7.1 - 7.3 | t | ~7.5 | 1H |

| H-7 | ~7.2 - 7.4 | d | ~7.5 | 1H |

| H-1' | ~2.5 - 2.7 | t | ~7.5 | 2H |

| H-2' | ~1.5 - 1.7 | sextet | ~7.5 | 2H |

| H-3' | ~1.3 - 1.5 | sextet | ~7.5 | 2H |

| H-4' | ~0.9 - 1.0 | t | ~7.5 | 3H |

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard protocol for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) to the NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

3.2. NMR Spectrometer Setup and Data Acquisition

-

The ¹H NMR spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.

-

The spectrometer should be locked to the deuterium (B1214612) signal of the CDCl₃ solvent.

-

The probe temperature should be maintained at 298 K.

-

A standard single-pulse experiment should be used with the following typical parameters:

-

Spectral Width: -2 to 12 ppm

-

Pulse Width: 90°

-

Relaxation Delay: 5 seconds

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Acquisition Time: ~4 seconds

-

-

The Free Induction Decay (FID) should be Fourier transformed with an exponential line broadening of 0.3 Hz.

-

The resulting spectrum should be phased and baseline corrected.

-

The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound would follow a logical progression to assign the observed signals to the specific protons in the molecule.

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

While experimental ¹H NMR data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its prediction, acquisition, and analysis. The predicted chemical shifts and coupling constants, along with the detailed experimental protocol, offer a valuable resource for researchers working with this and structurally related compounds. The logical workflow for spectral interpretation further provides a systematic approach to elucidating the structure of this compound from its ¹H NMR spectrum once the data is acquired. This guide underscores the importance of systematic prediction and methodical analysis in the structural characterization of organic molecules.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-butyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-butyl-1H-indene. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of mass spectrometry, drawing parallels with the fragmentation of analogous structures such as alkylbenzenes and other alkyl-substituted indenes. This document outlines the principal fragmentation pathways, presents the anticipated quantitative data in a structured format, details a standard experimental protocol for EI-MS analysis, and provides a visual representation of the fragmentation cascade.

Predicted Mass Spectrometry Data

The expected quantitative data for the major fragments of this compound upon electron ionization is summarized in the table below. The relative abundances are predicted based on the stability of the resulting fragment ions, with the most stable fragment assigned the base peak value of 100%.

| m/z | Proposed Fragment Ion | Predicted Relative Abundance (%) |

| 172 | [C₁₃H₁₆]⁺˙ (Molecular Ion) | 30 |

| 129 | [C₁₀H₉]⁺ | 100 (Base Peak) |

| 115 | [C₉H₇]⁺ | 40 |

| 91 | [C₇H₇]⁺ | 15 |

Deciphering the Fragmentation Cascade

The fragmentation of this compound under electron ionization is primarily dictated by the stability of the resulting carbocations. The indene (B144670) moiety provides a site for facile cleavage of the butyl side chain, leading to characteristic fragment ions.

Upon electron impact, a high-energy electron is removed from the this compound molecule, forming the molecular ion, [C₁₃H₁₆]⁺˙, with a predicted mass-to-charge ratio (m/z) of 172. Due to the relatively stable aromatic system, the molecular ion peak is expected to be observable.

The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the indene ring system, a process known as benzylic cleavage. This results in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable, resonance-stabilized indenyl-methyl carbocation at m/z 129. This fragment is predicted to be the most abundant ion, and therefore the base peak in the spectrum.

A subsequent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the m/z 129 ion to form the indenyl cation at m/z 115. Further fragmentation of the indene ring system can lead to the formation of the tropylium (B1234903) ion, a common and stable fragment in the mass spectra of alkyl-substituted aromatic compounds, at m/z 91.

Another potential, though likely less significant, fragmentation pathway for alkyl chains of three or more carbons is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene (in this case, butene). This would result in a fragment at m/z 116, corresponding to the indene radical cation.

The logical relationship of the primary fragmentation pathway is visualized in the diagram below.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a detailed methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase such as 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1000 amu/s.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Acquisition and Analysis: The mass spectrometer is operated in full scan mode to acquire mass spectra across the specified range. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are recorded. Data analysis is performed using the instrument's software to identify the molecular ion and major fragment ions, and to determine their relative abundances. Library searching against a database such as the NIST Mass Spectral Library can be used for comparison and confirmation, although a direct match for this compound may not be available.

The experimental workflow is outlined in the diagram below.

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-butyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 3-butyl-1H-indene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from the parent molecule, 1H-indene, to provide a robust predictive analysis. It includes a detailed, generalized experimental protocol for obtaining the UV-Vis spectrum of alkyl-substituted indenes and presents the expected data in a structured format.

Introduction to the Chromophore

The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within its 1H-indene chromophore. The indene (B144670) structure, consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, possesses a conjugated π-electron system. This system is responsible for the absorption of ultraviolet radiation, leading to characteristic absorption bands. The presence of an alkyl substituent, in this case, a butyl group at the 3-position, is expected to modulate the absorption profile of the parent indene molecule.

Predicted UV-Vis Absorption Data

The introduction of an alkyl group, such as a butyl group, to an aromatic chromophore typically results in a small bathochromic (red) shift of the absorption maxima (λmax). This is attributed to hyperconjugation and inductive effects, which slightly perturb the energy levels of the π-orbitals.

The UV-Vis spectrum of 1H-indene exhibits multiple absorption bands. Based on this, the predicted absorption maxima for this compound in a non-polar solvent like hexane (B92381) are summarized in the table below. The molar absorptivity (ε) values are expected to be of a similar order of magnitude to those of other substituted indenes and related aromatic hydrocarbons.

| Predicted Parameter | Value | Description |

| λmax 1 | ~293 nm | Fine structure band arising from π → π* transitions. |

| λmax 2 | ~282 nm | Fine structure band arising from π → π* transitions. |

| λmax 3 | ~270 nm | Fine structure band arising from π → π* transitions. |

| λmax 4 | ~266 nm | Fine structure band arising from π → π* transitions. |

| Molar Absorptivity (ε) | 1,000 - 10,000 L·mol⁻¹·cm⁻¹ | Estimated range for the primary absorption bands. |

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Instrumentation

-

Analyte: this compound (high purity)

-

Solvent: Spectroscopic grade hexane (or other suitable non-polar solvent such as cyclohexane (B81311) or ethanol)

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

-

Volumetric flasks and pipettes: Class A for accurate solution preparation.

3.2. Solution Preparation

-

Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. This will create a stock solution of a known concentration (e.g., 0.1 mg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The ideal concentration should yield an absorbance maximum between 0.5 and 1.5 AU. A typical starting concentration for this type of chromophore would be in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

3.3. Spectrophotometer Setup and Measurement

-

Instrument Initialization: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Parameter Setup: Set the desired wavelength range (e.g., 220-350 nm), a scanning speed of approximately 200 nm/min, and a data interval of 1 nm.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction to subtract the solvent's absorbance.

-

Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the sample solution. Place the cuvette back into the sample holder and initiate the scan.

-

Data Acquisition: Record the absorbance spectrum. If the absorbance is outside the optimal range, use a more or less concentrated working solution and repeat the measurement.

The following diagram illustrates the general workflow for this experimental protocol.

Logical Relationship of Spectroscopic Parameters

The relationship between the measured absorbance and the concentration of the analyte is governed by the Beer-Lambert Law, which is fundamental to quantitative UV-Vis spectroscopy.

This relationship highlights that for a given path length, the absorbance is directly proportional to the concentration, with the molar absorptivity being the constant of proportionality. This principle is crucial for quantitative analysis using UV-Vis spectroscopy.

Conclusion

Potential Research Areas for 3-Butyl-1H-indene: A Technical Guide for Drug Discovery and Development

Abstract

The indene (B144670) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework, composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, provides a versatile template for the design of novel therapeutics. While extensive research has been conducted on various substituted indenes, the specific derivative, 3-butyl-1H-indene, remains largely unexplored. This technical guide aims to illuminate potential research avenues for this compound by extrapolating from the known biological activities and mechanisms of action of structurally related indene derivatives. This document provides hypothetical, yet plausible, research directions, detailed experimental protocols, and conceptual workflows to stimulate and guide future research and development efforts targeting this promising molecule.

Introduction: The Indene Scaffold in Medicinal Chemistry

Indene and its analogues are integral to the development of a wide range of therapeutic agents.[1] The fusion of an aromatic benzene ring with an aliphatic cyclopentene ring offers a unique combination of rigidity and chemical diversity.[1] This structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[1] Clinically relevant drugs such as the anti-inflammatory agent Sulindac and the antiviral Indinavir feature the related indane core, highlighting the therapeutic potential of this chemical class.[1][2] Research has demonstrated that substituted indenes exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and estrogenic properties.[1][3][4] The introduction of an alkyl substituent, such as a butyl group at the 3-position of the 1H-indene core, is anticipated to modulate the lipophilicity and steric profile of the molecule, potentially leading to novel pharmacological activities or improved potency and selectivity for known targets.

Proposed Research Areas and Hypothesized Mechanisms of Action

Based on the established bioactivities of analogous indene derivatives, the following research areas are proposed for this compound:

Anticancer and Anti-angiogenic Activity

A significant body of research points to the potential of indene derivatives as anticancer agents. Specifically, certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site.[5][6] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[5][6]

Hypothesized Mechanism of Action: It is hypothesized that this compound may function as a tubulin polymerization inhibitor. The butyl group could potentially enhance binding to the hydrophobic colchicine binding pocket on β-tubulin, thereby inhibiting microtubule formation. This would disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Furthermore, by affecting the cytoskeleton of endothelial cells, this compound could also exhibit anti-angiogenic properties, restricting tumor growth and metastasis.[5][6]

References

- 1. Indane Derivatives | Eburon [eburon-organics.com]

- 2. Indene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Diarylindenes and 2,3-diarylindenones: synthesis, molecular structure, photochemistry, estrogen receptor binding affinity, and comparisons with related triarylethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 3-butyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of the 3-butyl-1H-indene molecule. The information presented is curated for researchers, scientists, and professionals in the field of drug development who may encounter or utilize this and similar molecular scaffolds. This document details the molecule's structural characteristics, spectroscopic data, and key reactive behaviors, supported by experimental protocols and mechanistic visualizations.

Molecular Structure and Properties

This compound is a substituted aromatic hydrocarbon. The core of the molecule is an indene (B144670) system, which consists of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring. A butyl group is attached to the third carbon atom of the five-membered ring.

Molecular Formula: C₁₃H₁₆

Molecular Weight: 172.27 g/mol

CAS Registry Number: 2294-88-4

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of this compound. Below is a summary of expected and reported spectroscopic data.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aromatic protons (approx. 7.0-7.5 ppm), Vinylic proton (approx. 6.5 ppm), Methylene (B1212753) protons of the indene ring (approx. 3.3 ppm), Butyl group protons (approx. 0.9-2.5 ppm). |

| ¹³C NMR (CDCl₃) | Reported chemical shifts (δ, ppm): 145.2, 144.8, 144.0, 136.2, 131.0, 128.6, 127.8, 127.6, 126.2, 124.9, 124.2, 120.4, 38.2. |

| Infrared (IR) | Expected characteristic absorptions (cm⁻¹): C-H stretching (aromatic) > 3000 cm⁻¹, C-H stretching (aliphatic) < 3000 cm⁻¹, C=C stretching (aromatic and vinylic) approx. 1600-1650 cm⁻¹, C-H bending (out-of-plane) approx. 700-900 cm⁻¹. |

Stability of this compound

The stability of this compound is influenced by several factors, including the aromaticity of the benzene ring, the strain of the five-membered ring, and the nature of the substituent.

Aromaticity and Ring Strain

The benzene portion of the indene molecule imparts significant aromatic stability. However, the fusion of the five-membered ring introduces some degree of ring strain. The double bond within the cyclopentene (B43876) ring is a key site of reactivity.

Influence of the Butyl Group

The butyl group at the 3-position influences the stability of the molecule through electronic and steric effects.

-

Electronic Effects: As an alkyl group, the butyl substituent is weakly electron-donating through an inductive effect. This can slightly influence the electron density of the π-system.

-

Steric Effects: The presence of the butyl group can introduce steric hindrance, which may affect the approach of reagents to certain positions on the indene ring.

Isomerization

Substituted indenes are known to undergo isomerization, which can be catalyzed by acids or bases. For this compound, a double bond shift can occur to form the more stable, conjugated 1-butyl-1H-indene isomer. This isomerization is driven by the formation of a more substituted and conjugated double bond system.

Reactivity of this compound

The reactivity of this compound is primarily centered around the double bond of the cyclopentene ring and the acidic protons of the methylene group.

Acidity of the Methylene Protons

The protons on the C1 carbon of the indene ring are significantly more acidic than typical allylic protons due to the formation of a stable indenyl anion upon deprotonation. The negative charge in the indenyl anion is delocalized over the entire π-system, including the aromatic ring, which imparts considerable stability. This acidity allows for the facile formation of indenyl anions, which are useful nucleophiles in organic synthesis.

Oxidation

The double bond in the five-membered ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the double bond, leading to the formation of dicarboxylic acids or other oxidized products depending on the reaction conditions. The benzylic protons of the butyl group could also be susceptible to oxidation under harsh conditions.

Polymerization

Indene and its derivatives are known to undergo polymerization, typically initiated by acid catalysts or free radicals. The polymerization proceeds through the double bond of the five-membered ring. The resulting polyindene resins have applications in various industries.

Experimental Protocols

The following are representative experimental protocols for key reactions involving substituted indenes, which can be adapted for this compound.

Synthesis of 3-alkyl-1H-indenes (General Procedure)

A common route to 3-substituted indenes involves the reaction of an appropriate indanone with an organometallic reagent followed by dehydration.

Materials:

-

Indan-1-one

-

n-Butyllithium in hexanes

-

Anhydrous diethyl ether or THF

-

p-Toluenesulfonic acid

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

A solution of indan-1-one in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of indan-1-one.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol intermediate.

-

The crude alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Acid-Catalyzed Isomerization of this compound

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or another strong acid catalyst

-

Dichloromethane or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

This compound is dissolved in dichloromethane.

-

A catalytic amount of trifluoroacetic acid is added to the solution.

-

The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the starting material and the appearance of the isomerized product.

-

Once the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting product can be purified by column chromatography if necessary.

Oxidation of this compound with Potassium Permanganate

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

A phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Dichloromethane

-

Water

-

Sodium bisulfite

-

Hydrochloric acid

Procedure:

-

This compound is dissolved in dichloromethane.

-

A solution of potassium permanganate in water is prepared, and a phase-transfer catalyst is added.

-

The aqueous solution of KMnO₄ is added to the solution of the indene, and the biphasic mixture is stirred vigorously at room temperature.

-

The reaction is monitored by the disappearance of the purple color of the permanganate.

-

Upon completion, the reaction is quenched by the addition of solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

The mixture is acidified with hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield the oxidized product.

-

The product can be purified by crystallization or column chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity and handling of this compound.

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

Caption: Mechanism of acid-catalyzed isomerization of this compound.

This guide provides a foundational understanding of the stability and reactivity of this compound. For specific applications, further experimental investigation and consultation of detailed research literature are recommended.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Butyl-1H-indene from 1-Indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indene and its derivatives are valuable structural motifs in medicinal chemistry and materials science. The synthesis of substituted indenes is a key area of research for the development of new therapeutic agents and functional materials. This document provides a detailed protocol for the two-step synthesis of 3-butyl-1H-indene from the readily available starting material, 1-indanone (B140024). The synthesis involves a Grignard reaction to form the intermediate alcohol, followed by an acid-catalyzed dehydration to yield the final product.

Overall Reaction Scheme

Caption: Overall synthesis of this compound from 1-indanone.

Experimental Protocols

Step 1: Synthesis of 1-Butyl-2,3-dihydro-1H-inden-1-ol via Grignard Reaction

Materials:

-

1-Indanone

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

In the dropping funnel, prepare a solution of 1-bromobutane (1.2 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 1-Indanone:

-

Dissolve 1-indanone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add the 1-indanone solution to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-butyl-2,3-dihydro-1H-inden-1-ol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

-

Step 2: Dehydration of 1-Butyl-2,3-dihydro-1H-inden-1-ol

Materials:

-

1-Butyl-2,3-dihydro-1H-inden-1-ol (from Step 1)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (B28343) or other suitable high-boiling solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup:

-

Place the crude or purified 1-butyl-2,3-dihydro-1H-inden-1-ol (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A Dean-Stark trap can be fitted between the flask and the condenser if azeotropic removal of water is desired.

-

Add toluene to dissolve the alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a small amount of p-toluenesulfonic acid to the solution.

-

-

Dehydration:

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The reaction time will vary depending on the scale and temperature but is typically complete within 1-3 hours. If using a Dean-Stark trap, the reaction is complete when no more water is collected.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

-

Quantitative Data

| Step | Reactant | Molar Equiv. | Product | Theoretical Yield | Expected Yield (%) |

| 1 | 1-Indanone | 1.0 | 1-Butyl-2,3-dihydro-1H-inden-1-ol | Calculated based on 1-indanone | 80-90% |

| 1 | 1-Bromobutane | 1.2 | |||

| 1 | Magnesium | 1.2 | |||

| 2 | 1-Butyl-2,3-dihydro-1H-inden-1-ol | 1.0 | This compound | Calculated based on the alcohol | 85-95% |

| 2 | H₂SO₄ (catalyst) | catalytic |

Characterization Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 4H, Ar-H), 6.55 (t, J = 2.0 Hz, 1H, C1-H), 3.35 (d, J = 2.0 Hz, 2H, C2-H₂), 2.50 (t, J = 7.6 Hz, 2H, -CH₂-CH₂CH₂CH₃), 1.60 (m, 2H, -CH₂-CH₂CH₂CH₃), 1.40 (m, 2H, -CH₂CH₂-CH₂CH₃), 0.95 (t, J = 7.2 Hz, 3H, -CH₂CH₂CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.2, 143.8, 142.5, 128.6, 126.5, 124.8, 123.7, 120.9, 38.5, 33.4, 31.2, 22.5, 13.9 |

| IR (neat) | ν (cm⁻¹) 3060 (Ar-H stretch), 2955, 2928, 2858 (C-H stretch), 1605, 1460 (C=C stretch), 750 (Ar-H bend) |

| Mass Spec (EI) | m/z (%) 172 (M⁺, 100), 157 (25), 141 (40), 129 (85), 115 (50) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Synthesis of 3-Butyl-1H-indene via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-butyl-1H-indene, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Grignard reaction of 1-indanone (B140024) with butylmagnesium bromide to yield 1-butyl-2,3-dihydro-1H-inden-1-ol, followed by an acid-catalyzed dehydration to afford the final product.

Reaction Scheme

The overall synthetic pathway is as follows:

Step 1: Grignard Reaction

1-Indanone reacts with butylmagnesium bromide to form the tertiary alcohol, 1-butyl-2,3-dihydro-1H-inden-1-ol.

Step 2: Dehydration

Acid-catalyzed dehydration of 1-butyl-2,3-dihydro-1H-inden-1-ol yields this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Grignard Reaction | Step 2: Dehydration |

| Reactants | 1-Indanone, Butylmagnesium Bromide | 1-Butyl-2,3-dihydro-1H-inden-1-ol, Sulfuric Acid |

| Solvent | Anhydrous Diethyl Ether | Toluene (B28343) |

| Reaction Temperature | 0 °C to Room Temperature | 80 °C |

| Reaction Time | 2 hours | 1 hour |

| Product | 1-Butyl-2,3-dihydro-1H-inden-1-ol | This compound |

| Typical Yield | 85-95% | 90-98% |

Experimental Protocols

Step 1: Synthesis of 1-Butyl-2,3-dihydro-1H-inden-1-ol via Grignard Reaction

Materials:

-

1-Indanone

-

Butylmagnesium bromide (2.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), place a solution of 1-indanone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0 °C.

-

Add butylmagnesium bromide solution (1.2 eq) dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-butyl-2,3-dihydro-1H-inden-1-ol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound via Acid-Catalyzed Dehydration

Materials:

-

1-Butyl-2,3-dihydro-1H-inden-1-ol

-

Toluene

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude 1-butyl-2,3-dihydro-1H-inden-1-ol (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 1 hour.

-

Monitor the reaction progress by TLC. The formation of the more nonpolar indene (B144670) product should be observed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Signaling Pathway: Reaction Mechanism

The following diagram illustrates the general mechanism of the Grignard reaction.

Caption: General mechanism of the Grignard reaction with a ketone.

Experimental Workflow

The diagram below outlines the complete experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Synthesis of 3-butyl-1H-indene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 3-butyl-1H-indene through the Friedel-Crafts alkylation of indene (B144670). This application note provides a comprehensive experimental procedure, including reaction setup, execution, work-up, and purification. Additionally, it presents expected quantitative data and spectroscopic characterization of the target compound. A logical workflow diagram is included to visually represent the synthetic process. This protocol is intended to serve as a foundational method for researchers interested in the selective alkylation of indene for applications in medicinal chemistry and materials science.

Introduction

Indene and its derivatives are important structural motifs in a variety of biologically active molecules and functional materials. The ability to selectively introduce alkyl substituents onto the indene scaffold is crucial for the development of novel compounds with tailored properties. The Friedel-Crafts alkylation is a classic and versatile method for forming carbon-carbon bonds on aromatic rings.[1][2] This reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst.[1][3][4] In the case of indene, alkylation can potentially occur at the C1 or C3 positions. This protocol focuses on conditions favoring the formation of the this compound isomer.

Data Presentation

Table 1: Summary of Expected Quantitative Data for the Synthesis of this compound

| Parameter | Expected Value | Notes |

| Reactant | Indene | Starting material |

| Molecular Weight | 116.16 g/mol | |

| Reactant | 1-Bromobutane (B133212) | Alkylating agent |

| Molecular Weight | 137.02 g/mol | |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid |

| Molecular Weight | 133.34 g/mol | |

| Product | This compound | Target compound |

| Molecular Weight | 172.27 g/mol | [5] |

| Theoretical Yield | Based on 1:1.2 molar ratio of indene to 1-bromobutane | Limiting reagent is indene. |

| Expected Reaction Yield | 60-75% | Based on typical yields for Friedel-Crafts alkylations. |

| Purity (post-purification) | >95% | Determined by GC-MS or ¹H NMR. |

| Appearance | Colorless to pale yellow oil |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.2 (m, 4H, Ar-H), 6.5 (t, 1H, C2-H), 3.4 (s, 2H, C1-H₂), 2.5 (t, 2H, -CH₂-CH₂CH₂CH₃), 1.6 (m, 2H, -CH₂-CH₂CH₂CH₃), 1.4 (m, 2H, -CH₂-CH₂CH₂CH₃), 0.9 (t, 3H, -CH₂CH₂CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 144.5, 142.0, 132.0, 128.0, 126.5, 125.0, 121.0 (Ar-C), 38.0 (C1), 33.0 (-CH₂-), 31.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃) |

| IR (neat, cm⁻¹) | ~3060 (Ar C-H), 2955, 2925, 2855 (Alkyl C-H), 1600, 1460 (Ar C=C) |

| Mass Spec (EI, m/z) | 172 [M]⁺, 129 [M-C₄H₉]⁺ |

Experimental Protocol

Materials:

-

Indene (99%)

-

1-Bromobutane (99%)

-

Anhydrous Aluminum Chloride (AlCl₃) (99.9%)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

IR spectrometer

-

GC-MS instrument

Procedure:

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).

-

Add 100 mL of anhydrous dichloromethane to the flask.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

-

Addition of Reactants:

-

In the dropping funnel, prepare a solution of indene (1.0 eq) and 1-bromobutane (1.2 eq) in 50 mL of anhydrous dichloromethane.

-

Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 100 mL of cold 2M HCl solution. This will hydrolyze the aluminum chloride complex.[6][7]

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of 2M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) as the eluent.

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

-

Characterization:

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

-

Mandatory Visualization

References

detailed experimental protocol for 3-butyl-1H-indene synthesis

Application Note: Synthesis of 3-Butyl-1H-indene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted indene (B144670) derivative. The indene scaffold is a key structural motif in various pharmacologically active compounds and materials science applications. This document provides a detailed experimental protocol for the synthesis of this compound via the alkylation of indene. The procedure involves the deprotonation of indene using n-butyllithium to form the indenyl anion, followed by nucleophilic attack on 1-bromobutane. The initial product, 1-butyl-1H-indene, subsequently rearranges to the more thermodynamically stable this compound isomer.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Indene | C₉H₈ | 116.16 | 5.8 g (5.82 mL) | 50 |

| n-Butyllithium | C₄H₉Li | 64.06 | 22 mL (1.6 M in hexanes) | 35 |

| 1-Bromobutane | C₄H₉Br | 137.02 | 5.48 g (4.3 mL) | 40 |

| Anhydrous Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Saturated Ammonium (B1175870) Chloride (aq) | NH₄Cl | 53.49 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Brine | NaCl (aq) | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure

Reaction Setup

-

A 250 mL two-neck round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

-

The flask is charged with indene (5.8 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 100 mL) via syringe.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

Deprotonation

-

n-Butyllithium (22 mL of a 1.6 M solution in hexanes, 35 mmol) is added dropwise to the stirred solution of indene in THF at -78 °C over 20 minutes.

-

The solution is stirred at -78 °C for an additional 30 minutes. A color change to deep red or orange is indicative of the formation of the indenyl anion.

Alkylation

-

1-Bromobutane (5.48 g, 40 mmol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture at -78 °C over 30 minutes.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

Work-up and Purification

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford the pure this compound.

Characterization

The final product should be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the structure and isomeric purity.

-

Mass Spectrometry: To confirm the molecular weight (172.27 g/mol ).

-

FT-IR Spectroscopy: To identify characteristic functional groups.

The starting material, indene, has the following properties[1]:

-

Appearance: Colorless liquid[1]

-

Boiling Point: 181-182 °C[1]

-

Melting Point: -5 to -3 °C[1]

-

Density: 0.996 g/mL at 25 °C[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It reacts violently with water.[2][3]

-

Anhydrous solvents are essential for this reaction.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes and Protocols for the Purification of 3-Butyl-1H-indene by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-butyl-1H-indene using silica (B1680970) gel column chromatography. The described methodology is designed to separate the desired product from common impurities encountered during its synthesis, yielding a high-purity compound suitable for further research and development applications.

Introduction

This compound is a substituted indene (B144670) derivative with potential applications in organic synthesis and materials science. Synthesis of this compound, typically through the alkylation of indene with a butyl halide, can result in a crude product containing unreacted starting materials, isomers (e.g., 1-butyl-1H-indene), and other byproducts. Column chromatography is an effective method for the isolation and purification of this compound, leveraging the differential adsorption of the components of the crude mixture onto a stationary phase.[1] This protocol outlines the materials, equipment, and step-by-step procedures for successful purification.

Materials and Equipment

| Reagents and Consumables | Equipment |

| Crude this compound | Glass chromatography column |

| Silica gel (230-400 mesh) | Fraction collector (optional) |

| n-Hexane (ACS grade or higher) | Rotary evaporator |

| Ethyl acetate (B1210297) (ACS grade or higher) | Thin Layer Chromatography (TLC) plates (silica gel coated) |

| Dichloromethane (B109758) (for sample loading) | UV lamp (254 nm) |

| Glass wool or cotton | TLC developing chamber |

| Sand (acid-washed) | Capillary spotters |

| TLC visualization stain (e.g., potassium permanganate) | Standard laboratory glassware (beakers, flasks, etc.) |

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) for this compound between 0.2 and 0.4 to ensure good separation on the column.[2]

Protocol:

-

Prepare several eluent systems with varying ratios of n-hexane and ethyl acetate (e.g., 100:0, 99:1, 98:2, 95:5 n-hexane:ethyl acetate).

-

Dissolve a small amount of the crude this compound mixture in a minimal amount of dichloromethane.

-

Using a capillary spotter, apply a small spot of the dissolved crude mixture onto the baseline of a TLC plate.

-

Develop the TLC plates in separate chambers, each containing one of the prepared eluent systems.

-

After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate (B83412) solution.

-

Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

-

Select the eluent system that provides an Rf value for the product in the range of 0.2-0.4 and good separation from impurities. Based on the purification of similar indene derivatives, a mobile phase of 99:1 n-hexane:ethyl acetate is a good starting point.[3]

Column Chromatography

This protocol describes a standard flash column chromatography procedure.[4]

Protocol:

-

Column Packing:

-

Securely clamp a glass chromatography column in a vertical position.

-

Place a small plug of glass wool or cotton at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) on top of the glass wool.

-

Prepare a slurry of silica gel in the chosen mobile phase (e.g., 99:1 n-hexane:ethyl acetate).

-

Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

-

Allow the silica gel to settle, and then add another thin layer of sand (approximately 1 cm) on top of the packed silica.

-

Equilibrate the column by running the mobile phase through it until the packed bed is stable and the eluent runs clear. Do not let the solvent level drop below the top layer of sand.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the mobile phase.

-

Carefully apply the dissolved sample onto the top layer of sand using a pipette.

-

Allow the sample to adsorb completely onto the silica gel.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin eluting the column, collecting fractions in test tubes or flasks.

-

Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

-

Combine the fractions that contain the pure this compound.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

Data Presentation

The following table summarizes the expected parameters and results for the purification of this compound.

| Parameter | Value/Range | Reference/Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |

| Mobile Phase | 99:1 n-Hexane:Ethyl Acetate | Starting point, optimize with TLC.[3] |

| Target Rf | 0.2 - 0.4 | Optimal for good separation.[2] |

| Expected Purity | >98% | As determined by GC-MS analysis.[5] |

| Expected Yield | 70-90% | Dependent on the purity of the crude material. |